molecular formula C24H32N2O2 B12574699 3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione CAS No. 198345-31-2

3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione

Cat. No.: B12574699
CAS No.: 198345-31-2
M. Wt: 380.5 g/mol
InChI Key: BCZMIRSFNMCNIR-UHFFFAOYSA-N
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Description

3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione is an organic compound with the molecular formula C24H32N2O2 It is a derivative of phenanthroline, a heterocyclic compound that is widely used in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione typically involves the alkylation of 1,10-phenanthroline-4,7-dione. One common method includes the reaction of 1,10-phenanthroline-4,7-dione with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) and an appropriate solvent such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives with varying degrees of saturation.

Scientific Research Applications

3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s ability to chelate metal ions also plays a crucial role in its catalytic activity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione is unique due to the presence of hexyl groups, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and electronic characteristics, such as in the development of organic semiconductors and advanced materials .

Properties

CAS No.

198345-31-2

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

3,8-dihexyl-1,10-dihydro-1,10-phenanthroline-4,7-dione

InChI

InChI=1S/C24H32N2O2/c1-3-5-7-9-11-17-15-25-21-19(23(17)27)13-14-20-22(21)26-16-18(24(20)28)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

BCZMIRSFNMCNIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CNC2=C(C1=O)C=CC3=C2NC=C(C3=O)CCCCCC

Origin of Product

United States

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